Lipoamido-PEG4-alcohol
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Overview
Description
Lipoamido-PEG4-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a lipoamide functional group attached to a PEG chain with a reactive alcohol group. The presence of the lipoamide group provides unique properties, making it a versatile tool for various applications, particularly in drug delivery and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipoamido-PEG4-alcohol is synthesized through a series of chemical reactions involving the attachment of a lipoamide group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated PEG chain undergoes nucleophilic substitution with a lipoamide derivative, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is produced under cGMP (current Good Manufacturing Practice) conditions to ensure quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Lipoamido-PEG4-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The lipoamide group can be reduced to form a dihydrolipoamide derivative.
Substitution: The alcohol group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrolipoamide derivatives.
Substitution: Esters or ethers.
Scientific Research Applications
Lipoamido-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their pharmacokinetic properties.
Medicine: Utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles, for controlled drug release.
Industry: Applied in the surface modification of materials to enhance their biocompatibility and reduce non-specific binding
Mechanism of Action
Lipoamido-PEG4-alcohol exerts its effects through the following mechanisms:
Molecular Targets: The lipoamide group can form disulfide bonds with thiol-containing molecules, allowing for covalent attachment to other molecules.
Pathways Involved: The PEG chain increases the solubility and stability of the compound in aqueous environments, facilitating its use in various applications. .
Comparison with Similar Compounds
Similar Compounds
Lipoamido-PEG3-alcohol: Contains a shorter PEG chain compared to Lipoamido-PEG4-alcohol.
Lipoamido-PEG4-acid: Contains a terminal carboxylic acid group instead of an alcohol group.
Lipoamido-PEG4-azide: Contains an azide group instead of an alcohol group .
Uniqueness
This compound is unique due to its specific combination of a lipoamide group and a PEG chain with a reactive alcohol group. This combination provides enhanced solubility, stability, and versatility in various applications, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C18H35NO6S2 |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H35NO6S2/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)4-2-1-3-17-5-16-26-27-17/h17,20H,1-16H2,(H,19,21) |
InChI Key |
SBWLDAYVUHENHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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